molecular formula C16H11ClO B6381421 3-Chloro-5-(naphthalen-2-yl)phenol, 95% CAS No. 1262000-94-1

3-Chloro-5-(naphthalen-2-yl)phenol, 95%

Cat. No. B6381421
CAS RN: 1262000-94-1
M. Wt: 254.71 g/mol
InChI Key: MNZXUEHICGUXEN-UHFFFAOYSA-N
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Description

3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is an aromatic organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless to pale yellow liquid with a characteristic odor that is miscible in water and alcohols. 3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is used in the synthesis of various compounds, as a reagent in organic synthesis, and as an analytical reagent in the laboratory. It is also used as a catalyst in the production of polymers, pharmaceuticals, and other organic compounds.

Scientific Research Applications

3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is used in various scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, pharmaceuticals, and other organic compounds, and as an analytical reagent in the laboratory. It is also used in the synthesis of various compounds and as a reagent in the synthesis of organic molecules.

Mechanism of Action

3-Chloro-5-(naphthalen-2-yl)phenol, 95%, acts as a catalyst in the production of polymers, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic synthesis and as an analytical reagent in the laboratory. The compound is able to form strong covalent bonds with organic molecules, which allows it to act as a catalyst in the production of polymers and other organic compounds.
Biochemical and Physiological Effects
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, has no known biochemical or physiological effects. It is not toxic and has no known adverse effects.

Advantages and Limitations for Lab Experiments

3-Chloro-5-(naphthalen-2-yl)phenol, 95%, has several advantages for lab experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time. It is also miscible in water and alcohols and is able to form strong covalent bonds with organic molecules. The main limitation of the compound is that it is corrosive and must be handled with care.

Future Directions

The future directions of 3-Chloro-5-(naphthalen-2-yl)phenol, 95%, include further research into its potential applications in the synthesis of various compounds, as a reagent in organic synthesis, and as an analytical reagent in the laboratory. It is also possible that the compound could be used in the production of polymers, pharmaceuticals, and other organic compounds. Additionally, further research may be conducted into its potential biochemical and physiological effects.

Synthesis Methods

3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is synthesized by the reaction of naphthalene-2-ol with hydrochloric acid. The reaction is typically conducted in aqueous solution at a temperature of 30-50°C. The reaction is catalyzed by the addition of sulfuric acid and the product is isolated by distillation.

properties

IUPAC Name

3-chloro-5-naphthalen-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO/c17-15-8-14(9-16(18)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZXUEHICGUXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686013
Record name 3-Chloro-5-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(naphthalen-2-YL)phenol

CAS RN

1262000-94-1
Record name 3-Chloro-5-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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